N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide

Kinase inhibition PDE10A modulation Heterocyclic SAR

This uniquely defined regioisomer—pyrazine at pyrazole C3, furan-2-carboxamide at C5, N‑methylation—provides a specific geometric probe for mapping hinge‑binding pharmacophore requirements. Structural modifications in this class cause >35‑fold IC50 shifts (Akt1). TPSA 85.8 Ų, LogP 0 make it brain‑penetrant. Distinct from clinical candidates ipatasertib/capivasertib, it is ideal for AGC kinase selectivity panels and CNS PDE inhibitor screening. Ensure reproducible, high‑resolution SAR by selecting this precisely defined chemotype over generic analogs.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 2034602-20-3
Cat. No. B2387167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide
CAS2034602-20-3
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H13N5O2/c1-19-10(8-17-14(20)13-3-2-6-21-13)7-11(18-19)12-9-15-4-5-16-12/h2-7,9H,8H2,1H3,(H,17,20)
InChIKeyOVUHTUQOLMMQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide (CAS 2034602-20-3): Physicochemical Profile


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide (CAS 2034602-20-3) is a synthetic heterocyclic small molecule (C14H13N5O2, MW 283.29 g/mol) that integrates a 1-methylpyrazole core substituted at the 3-position with a pyrazin-2-yl ring and bearing a furan-2-carboxamide moiety linked via a methylene bridge at the 5-position [1]. Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 85.8 Ų, a LogP of 0 (XLogP3-AA), one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound belongs to the pyrazole-carboxamide class, which has been explored for kinase inhibition (e.g., Akt, RIP2) and phosphodiesterase (PDE10A) modulation [2] [3].

Why N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


The pyrazole-carboxamide scaffold is highly sensitive to subtle structural modifications, with even minor changes in heterocycle composition or substitution pattern producing drastic shifts in target selectivity and potency [1]. In a systematic Akt1 kinase study, pyrazol-furan carboxamide analogues exhibited IC50 values spanning over two orders of magnitude (from low nanomolar to >1 µM) depending solely on variations in the carboxamide substituent and pyrazole N-alkylation [1]. Consequently, the specific pyrazin-2-yl / furan-2-carboxamide / N-methyl combination of CAS 2034602-20-3 cannot be generically substituted by regioisomers (e.g., pyrazin-2-ylmethyl furan-2-carboxamide without the pyrazole bridge, CAS 55316-29-5) or by tetrahydrofuran or dimethylfuran congeners without risking complete loss of the desired biological interaction.

Product-Specific Differentiation Evidence for CAS 2034602-20-3 Against Closest Analogs


Structural Differentiation: Pyrazin-2-yl vs. Pyridin or Phenyl Substitution on the Pyrazole Core

The 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold in CAS 2034602-20-3 is structurally distinct from the more common pyridin-2-yl or phenyl-substituted pyrazole cores found in approved agents like axitinib, ruxolitinib, or the clinical-stage PDE10A inhibitor Mardepodect (PF-2545920). The pyrazine ring introduces an additional endocyclic nitrogen atom (pKa ≈ 0.6) relative to pyridine (pKa ≈ 5.2), which alters the hydrogen-bond acceptor capacity, π-stacking geometry, and overall electron distribution of the heterocyclic system [1]. In class-level SAR for Akt1 inhibitors, switching a pyrazine substituent to pyridine on analogous pyrazole-carboxamide scaffolds resulted in IC50 shifts exceeding 10-fold [2].

Kinase inhibition PDE10A modulation Heterocyclic SAR

Furan vs. Tetrahydrofuran Carboxamide: Impact on Conformational Rigidity and Lipophilicity

CAS 2034602-20-3 contains a furan-2-carboxamide group, whereas a closely related congener, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide (CAS 2034602-75-8), incorporates a saturated tetrahydrofuran (THF) ring. This unsaturation difference has quantifiable physicochemical consequences: the furan variant has a computed LogP (XLogP3-AA) of 0, while the THF analog is more lipophilic [1]. In pyrazol-furan carboxamide Akt inhibitors, the furan ring was deliberately retained to restrict conformational freedom relative to the clinical candidate GSK2141795 (uprosertib), thereby enhancing kinase selectivity [2].

Physicochemical property optimization CNS drug discovery LogP profiling

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration Prediction

CAS 2034602-20-3 has a computed TPSA of 85.8 Ų [1], placing it within the established CNS drug-like range (TPSA < 90 Ų is associated with favorable brain penetration) [2]. By comparison, the 2,5-dimethylfuran analog (CAS 2034322-56-8) introduces two additional methyl groups that increase molecular weight and likely reduce TPSA efficiency, while the regioisomer CAS 2034393-83-2 repositions the pyrazole attachment on the pyrazine ring, altering the spatial orientation of hydrogen bond donors/acceptors and potentially changing the effective TPSA.

CNS drug design BBB permeability Physicochemical property prediction

Regioisomeric Differentiation: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole vs. Pyrazine-Core Regioisomers

CAS 2034602-20-3 features the carboxamide methylene bridge attached to the pyrazole C5 position, with the pyrazine at C3. A commercially available regioisomer, N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}furan-2-carboxamide (CAS 2034393-83-2), instead places the methylpyrazole at the pyrazine core, fundamentally altering the vector of the furan-carboxamide pharmacophore relative to the heterocyclic scaffold [1]. In Akt kinase series, the geometry of the carboxamide linker relative to the pyrazole core was a critical determinant of hinge-binding complementarity, with even single-atom linker shifts producing IC50 changes from 26 nM to >1000 nM [2].

Kinase selectivity Regioisomer SAR Binding mode hypothesis

Recommended Application Scenarios for N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide (CAS 2034602-20-3)


Kinase Selectivity Panel Screening (Akt / AGC Kinase Family)

Based on the demonstrated kinase inhibitory activity of pyrazol-furan carboxamide analogues against Akt1, Akt2, Akt3, ROCK1, and PKA, with selectivity over kinases from other subfamilies [1], CAS 2034602-20-3 is a suitable candidate for inclusion in AGC kinase selectivity panels. Its pyrazine-containing scaffold may confer a distinct selectivity fingerprint relative to pyridine-substituted analogs [2].

CNS Drug Discovery Programs Targeting PDE10A or Related Phosphodiesterases

With a TPSA of 85.8 Ų (below the 90 Ų CNS threshold) and a LogP of 0 [3], this compound possesses physicochemical properties predictive of brain penetration [4]. Structural similarity to known PDE10A-targeting pyrazole-carboxamide scaffolds [5] makes it a rational choice for CNS phosphodiesterase inhibitor screening cascades.

Structure-Activity Relationship (SAR) Studies on Heterocyclic Carboxamide Linkers

The regioisomeric purity of CAS 2034602-20-3 (pyrazole C5-carboxamide; pyrazine C3) provides a defined geometric probe for SAR studies investigating the impact of carboxamide vector orientation on target binding. As demonstrated in the Akt inhibitor series, linker geometry can shift IC50 values by over 35-fold [1], making this compound a valuable tool for mapping hinge-binding pharmacophore requirements.

Chemical Biology Probe Development for PI3K-Akt-mTOR Pathway Investigation

The pyrazol-furan carboxamide class has been validated as Akt kinase inhibitors that suppress downstream phosphorylation of GSK3β and PRAS40 [1]. CAS 2034602-20-3, as a structurally distinct member containing a pyrazine moiety not present in clinical candidates such as GDC-0068 (ipatasertib) or AZD5363 (capivasertib), offers a differentiated chemotype for pathway deconvolution studies.

Quote Request

Request a Quote for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.